molecular formula C14H9Cl2N5O3 B413471 4-AMINO-N'-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE

4-AMINO-N'-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE

Katalognummer: B413471
Molekulargewicht: 366.2g/mol
InChI-Schlüssel: ZTXVAMNUOZUNOX-NGYBGAFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with furan-2-carbohydrazide under reflux conditions in the presence of an acid catalyst. This reaction forms an intermediate hydrazone, which is then cyclized to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-amino-N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-amino-N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties.

    2-Aminothiazole Derivatives: These compounds have a thiazole ring and are known for their biological activities.

    Imidazole Derivatives: These compounds contain an imidazole ring and are widely used in medicinal chemistry.

Uniqueness

4-amino-N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse applications. Its dichlorophenyl and furan moieties contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C14H9Cl2N5O3

Molekulargewicht

366.2g/mol

IUPAC-Name

4-amino-N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C14H9Cl2N5O3/c15-7-1-3-9(10(16)5-7)11-4-2-8(23-11)6-18-19-14(22)12-13(17)21-24-20-12/h1-6H,(H2,17,21)(H,19,22)/b18-6+

InChI-Schlüssel

ZTXVAMNUOZUNOX-NGYBGAFCSA-N

Isomerische SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=N/NC(=O)C3=NON=C3N

SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=NNC(=O)C3=NON=C3N

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=NNC(=O)C3=NON=C3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.